
Phosphonic acid, (1-chloro-1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-chloro-1-phenylethyl)- is an organophosphorus compound with the molecular formula C8H10ClO3P. It is characterized by the presence of a phosphonic acid group bonded to a 1-chloro-1-phenylethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-chloro-1-phenylethyl)- can be synthesized through several methods. One common approach involves the reaction of 1-chloro-1-phenylethyl chloride with a phosphite ester, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-chloro-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides or other reduced phosphorus compounds.
Substitution: The chlorine atom in the 1-chloro-1-phenylethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenylethyl compounds .
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-chloro-1-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (1-chloro-1-phenylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity. The 1-chloro-1-phenylethyl moiety can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the 1-chloro-1-phenylethyl group.
Methylphosphonic acid: Contains a methyl group instead of the phenylethyl group.
Ethylphosphonic acid: Contains an ethyl group instead of the phenylethyl group.
Uniqueness
Phosphonic acid, (1-chloro-1-phenylethyl)- is unique due to the presence of the 1-chloro-1-phenylethyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Propiedades
Número CAS |
50655-83-9 |
|---|---|
Fórmula molecular |
C8H10ClO3P |
Peso molecular |
220.59 g/mol |
Nombre IUPAC |
(1-chloro-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H10ClO3P/c1-8(9,13(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12) |
Clave InChI |
FIDRMXZKSYDDJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(P(=O)(O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
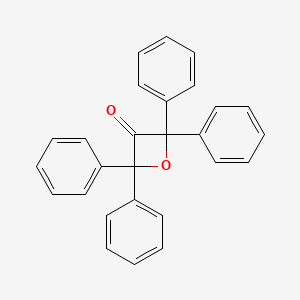
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)



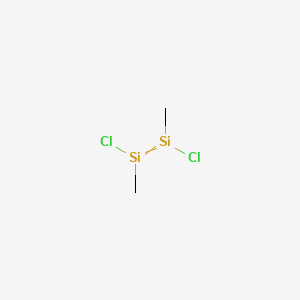
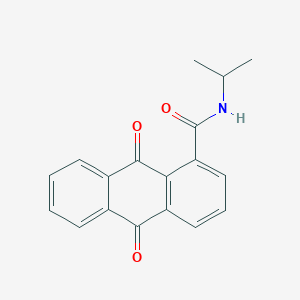
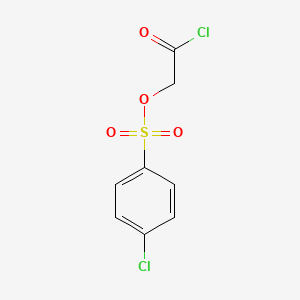

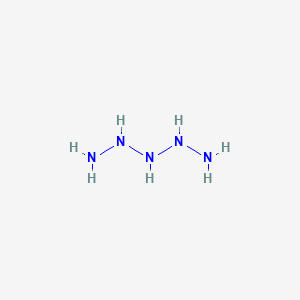
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)

![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
